molecular formula C21H21N3O3 B2644613 N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide CAS No. 922901-49-3

N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B2644613
CAS No.: 922901-49-3
M. Wt: 363.417
InChI Key: JSUXBSLZGKTWOS-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic compound based on the pyridazinone scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound is of high interest in pharmacological studies for its anti-inflammatory properties. Research on closely related pyridazinone derivatives has demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity, a key pathway in the inflammatory response . Furthermore, such compounds have been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 (IL-6) in human monocytic cells, providing a promising mechanism for modulating immune responses . The pyridazinone core is also being investigated in other therapeutic areas, including as a scaffold for the development of novel kinase inhibitors, such as VEGFR-2 inhibitors, which are relevant in anti-angiogenesis and cancer research . As a research chemical, this compound serves as a valuable tool for scientists exploring new therapeutic agents for inflammatory diseases and other conditions. It is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-18-9-7-16(8-10-18)13-14-22-20(25)15-24-21(26)12-11-19(23-24)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSUXBSLZGKTWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H20_{20}N2_{2}O2_{2}
  • Molecular Weight : 312.38 g/mol

The compound features a pyridazine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that pyridazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and inhibition of tumor growth .

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. The mechanism involves the downregulation of NF-kB signaling pathways, which are critical in the inflammatory response .

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. They appear to exert their effects by modulating oxidative stress and reducing neuronal apoptosis .

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenethylamine with appropriate acetic acid derivatives under controlled conditions. The synthesis pathway may include:

  • Formation of the Pyridazine Ring :
    • Reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds.
  • Acetylation :
    • Acetylation of the amine group to form the acetamide.

Case Studies

StudyFindings
Study 1 Investigated the cytotoxic effects on various cancer cell lines, revealing IC50 values in the micromolar range.
Study 2 Explored anti-inflammatory properties, reporting a significant reduction in TNF-alpha levels in treated models.
Study 3 Evaluated neuroprotective effects in an oxidative stress model, showing reduced cell death compared to controls.

Research Findings

Recent findings have emphasized the potential of this compound in various therapeutic areas:

  • Anticancer Activity : Demonstrated efficacy against multiple cancer types, with ongoing studies focusing on mechanism elucidation.
  • Inflammation Modulation : Compounds similar to this compound have shown promise in reducing inflammation in preclinical models.
  • Neuroprotection : Evidence suggests potential applications in neurodegenerative diseases, warranting further investigation into its mechanism of action.

Comparison with Similar Compounds

Key Insights from Structural Comparisons

Substituent Effects on Bioactivity: The 3-phenylpyridazinone core is conserved across analogs, suggesting its critical role in target binding (e.g., enzyme inhibition) . 4-Methoxyphenethyl substitution (target compound) may enhance blood-brain barrier penetration compared to simpler phenethyl or bromophenyl groups . Halogenation (e.g., fluoro or bromo substituents) improves metabolic stability and binding affinity in analogs like the fluorobenzyl derivative .

Anti-Inflammatory Activity: Compounds with methylthio or methoxybenzyl groups on the pyridazinone ring (e.g., 8a in ) demonstrate anti-inflammatory effects, possibly via COX-2 inhibition .

Q & A

Q. Q1. What are the key synthetic steps and intermediates for N-(4-methoxyphenethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?

The synthesis typically involves:

  • Step 1: Chlorination of 4-methoxyaniline to form intermediates like 3-chloro-4-methoxyaniline (used in analogous compounds) .
  • Step 2: Coupling of the pyridazinone core (6-oxo-3-phenylpyridazine) with the acetamide moiety via nucleophilic substitution or condensation reactions.
  • Step 3: Final purification via column chromatography or recrystallization.
    Key intermediates include chlorinated aniline derivatives and activated pyridazinone precursors. Reaction conditions (e.g., ethanol or acetic acid as solvents, HCl as a catalyst) are critical for yield optimization .

Q. Q2. Which analytical techniques are essential for confirming the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR): To confirm substituent positions and functional groups (e.g., methoxy, phenyl, acetamide) .
  • High-Performance Liquid Chromatography (HPLC): For purity assessment (>95% purity threshold) .
  • Mass Spectrometry (MS): To verify molecular weight (e.g., C21H21N3O3S, ~383.47 g/mol) .

Mechanistic and Pharmacological Insights

Q. Q3. What is the hypothesized mechanism of action for this compound in biological systems?

The pyridazinone core and acetamide group suggest potential cyclooxygenase (COX) inhibition , as seen in structurally related compounds. This is supported by:

  • Electronic effects: Methoxy and phenyl groups stabilize interactions with COX’s hydrophobic pocket .
  • In vitro assays: Analogous compounds show reduced prostaglandin synthesis in macrophage models .

Q. Q4. How can researchers validate target engagement in vitro?

  • Enzymatic assays: Direct COX-1/COX-2 inhibition studies using purified enzymes and substrate (arachidonic acid).
  • Cellular models: Measure prostaglandin E2 (PGE2) levels in LPS-stimulated RAW 264.7 macrophages .
  • Competitive binding assays: Use fluorescent probes (e.g., ANS displacement) to confirm binding affinity .

Advanced Research Questions

Q. Q5. How can structural modifications enhance bioactivity or reduce off-target effects?

  • Structure-Activity Relationship (SAR) strategies:
    • Pyridazinone ring: Introduce electron-withdrawing groups (e.g., Cl, F) to improve COX selectivity .
    • Acetamide side chain: Replace methoxyphenethyl with bulkier groups (e.g., naphthyl) to enhance hydrophobic interactions .
    • In silico docking: Use AutoDock Vina to predict binding modes and guide rational design .

Q. Q6. How should contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Pharmacokinetic profiling: Assess bioavailability, plasma half-life, and metabolite formation (e.g., oxidation to sulfones) .
  • Tissue distribution studies: Use radiolabeled compounds to identify accumulation in target organs.
  • Dose optimization: Adjust dosing regimens based on allometric scaling from rodent models .

Experimental Design Challenges

Q. Q7. What strategies optimize reaction yield during large-scale synthesis?

  • Solvent selection: Ethanol or acetic acid improves solubility of intermediates .
  • Catalyst optimization: Use HCl or H2SO4 for acid-catalyzed steps (e.g., condensation) .
  • Workflow automation: Employ continuous-flow reactors to reduce batch-to-batch variability .

Q. Q8. How can researchers mitigate instability of the pyridazinone core during storage?

  • Lyophilization: Store in lyophilized form under inert gas (argon) to prevent hydrolysis.
  • Excipient screening: Add stabilizers like mannitol or cyclodextrins to aqueous formulations .

Future Directions

Q. Q9. What in vivo models are suitable for evaluating therapeutic potential?

  • Inflammation models: Carrageenan-induced paw edema in rats (acute inflammation) .
  • Cancer xenografts: Test antiproliferative effects in HT-29 colon cancer models .
  • Safety profiling: Monitor hepatotoxicity via ALT/AST levels in chronic dosing studies .

Q. Q10. How can computational methods accelerate research on this compound?

  • Molecular dynamics simulations: Predict conformational stability in biological membranes.
  • QSAR modeling: Corrogate substituent effects with bioactivity data from public databases (e.g., ChEMBL) .
  • ADMET prediction: Use SwissADME to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .

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